
Gold;ytterbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold;ytterbium is a compound that combines the unique properties of gold and ytterbium Gold is a well-known precious metal with excellent conductivity and resistance to corrosion, while ytterbium is a rare earth element known for its interesting chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of gold;ytterbium compounds typically involves the reaction of gold salts with ytterbium salts under controlled conditions. One common method is the co-precipitation technique, where aqueous solutions of gold and ytterbium salts are mixed, followed by the addition of a reducing agent to precipitate the compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound compounds may involve more advanced techniques such as chemical vapor deposition (CVD) or sol-gel methods. These methods allow for precise control over the composition and morphology of the compound, making them suitable for large-scale production. The choice of method depends on the specific application and desired properties of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Gold;ytterbium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the oxidation states of the gold and ytterbium atoms in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound compounds include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction pathway and the stability of the compound.
Major Products: The major products formed from the reactions of this compound compounds depend on the specific reaction conditions. For example, oxidation reactions may produce oxides of gold and ytterbium, while reduction reactions may yield metallic gold and ytterbium.
Aplicaciones Científicas De Investigación
Gold;ytterbium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation reactions. In biology and medicine, this compound compounds are explored for their potential use in imaging and therapeutic applications. For example, gold nanoparticles functionalized with ytterbium have been studied for their use in targeted drug delivery and as contrast agents in imaging techniques .
Mecanismo De Acción
The mechanism of action of gold;ytterbium compounds depends on their specific application. In catalytic reactions, the compound may act as a catalyst by providing active sites for the reaction to occur. In biological applications, the compound may interact with specific molecular targets, such as proteins or nucleic acids, to exert its effects. The pathways involved in these interactions are complex and depend on the specific properties of the compound .
Comparación Con Compuestos Similares
Gold;ytterbium compounds can be compared with other similar compounds, such as gold;europium and gold;samarium compounds. These compounds share some similarities in their chemical behavior, but each has unique properties that make them suitable for different applications. For example, gold;europium compounds may have different luminescent properties compared to this compound compounds, making them more suitable for certain imaging applications .
Conclusion
This compound is a compound with unique properties that make it suitable for a wide range of applications in chemistry, biology, medicine, and industry. Its synthesis involves careful control of reaction conditions, and it can undergo various chemical reactions to form different products. The compound’s mechanism of action and its comparison with similar compounds highlight its potential for scientific research and practical applications.
Propiedades
Número CAS |
12256-60-9 |
|---|---|
Fórmula molecular |
AuYb |
Peso molecular |
370.01 g/mol |
Nombre IUPAC |
gold;ytterbium |
InChI |
InChI=1S/Au.Yb |
Clave InChI |
PBTYDMWSHWFQJZ-UHFFFAOYSA-N |
SMILES canónico |
[Yb].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B14726100.png)
![N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid](/img/structure/B14726106.png)
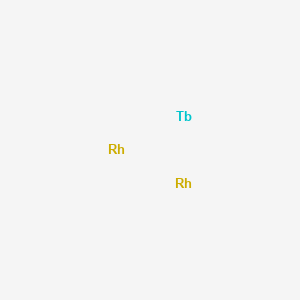


![3-(Pyridin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14726125.png)
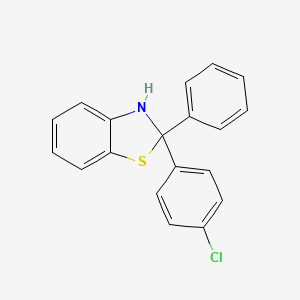
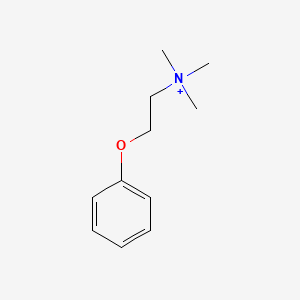

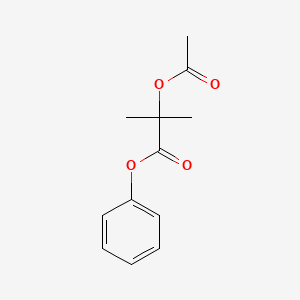
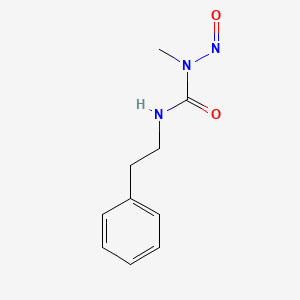
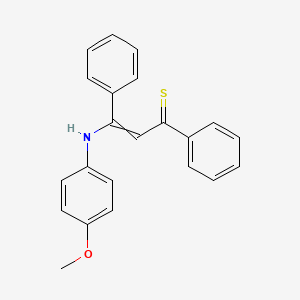
![N-benzyl-2-[(2,4-dimethylphenyl)carbamoyl-(2-methylpropyl)amino]-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B14726189.png)

